

# Preparing Tetraethylammonium (TEA) Solutions for Patch Clamp Electrophysiology: Application Notes and Protocols

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## Compound of Interest

Compound Name: Tetraethylammonium

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## Introduction

**Tetraethylammonium** (TEA) is a quaternary ammonium compound widely utilized in electrophysiology as a non-selective blocker of voltage-gated potassium (K<sup>+</sup>) channels.<sup>[1][2]</sup> Its application is crucial for isolating and studying other ionic currents, such as sodium (Na<sup>+</sup>) and calcium (Ca<sup>2+</sup>) currents, by pharmacologically removing the often-dominant K<sup>+</sup> conductances. This application note provides detailed protocols for the preparation and use of TEA solutions in patch clamp experiments, ensuring reliable and reproducible results for researchers in academia and the pharmaceutical industry.

## Data Presentation: TEA Working Concentrations

The optimal concentration of TEA can vary depending on the specific K<sup>+</sup> channel subtype, the cell type under investigation, and whether it is applied intracellularly or extracellularly. The following table summarizes commonly used TEA concentrations from various studies.

Application	Cell/Channel Type	TEA Concentration (mM)	Reference
Extracellular	Human T-lymphocyte K+ channels	Apparent KD of 12 mM	<a href="#">[2]</a>
Hippocampal CA1 neurons (delayed rectifier K+ current)	10 mM (suppressed ~50% of current)	<a href="#">[3]</a>	
KCNQ2/3 channels in CHO cells	IC50 of 3.8 ± 0.2 mM	<a href="#">[4]</a>	
KCNQ2 channels in CHO cells	IC50 of 0.3 ± 0.02 mM	<a href="#">[4]</a>	
General use in bath solution	120 mM (in a specific CsCl-based solution)	<a href="#">[5]</a>	
Intracellular	Hippocampal CA1 neurons (A-type and delayed K+ currents)	10 mM (suppressed A-current by ~42% and delayed current by ~55%)	<a href="#">[3]</a>
Squid giant axon K+ channels	20 mM (irreversible block in K+-free external solution)	<a href="#">[6]</a>	
KcsA K+ channels (in lipid bilayers)	Affinity in the 75 mM range	<a href="#">[7]</a>	
General use in pipette solution	5 mM	<a href="#">[8]</a>	

## Experimental Protocols

### Materials

- **Tetraethylammonium** (TEA) chloride (or other TEA salt)
- High-purity water (e.g., Milli-Q or equivalent)

- Standard components for intracellular (pipette) and extracellular (bath) solutions (e.g., KCl, NaCl, HEPES, EGTA,  $\text{CaCl}_2$ ,  $\text{MgCl}_2$ , glucose)[9][10]
- Hydrochloric acid (HCl) and potassium hydroxide (KOH) or cesium hydroxide (CsOH) for pH adjustment
- Osmometer
- Sterile syringe filters (0.22  $\mu\text{m}$ )
- Sterile storage tubes

## Protocol 1: Preparation of TEA Stock Solution (1 M)

- Weighing: Carefully weigh out the required amount of TEA chloride. For a 1 M solution, this is approximately 165.7 g per liter. For smaller volumes, adjust accordingly (e.g., 1.657 g for 10 mL).
- Dissolving: Dissolve the TEA chloride in high-purity water at approximately 80% of the final desired volume. TEA chloride is readily soluble in water.[11]
- Volume Adjustment: Once fully dissolved, bring the solution to the final volume with high-purity water.
- Filtration: Sterilize the stock solution by passing it through a 0.22  $\mu\text{m}$  syringe filter.
- Storage: Aliquot the stock solution into sterile tubes and store at  $-20^\circ\text{C}$  for short-term use (up to one month) or  $-80^\circ\text{C}$  for long-term storage (up to six months).[1]

## Protocol 2: Preparation of Extracellular (Bath) Solution with TEA

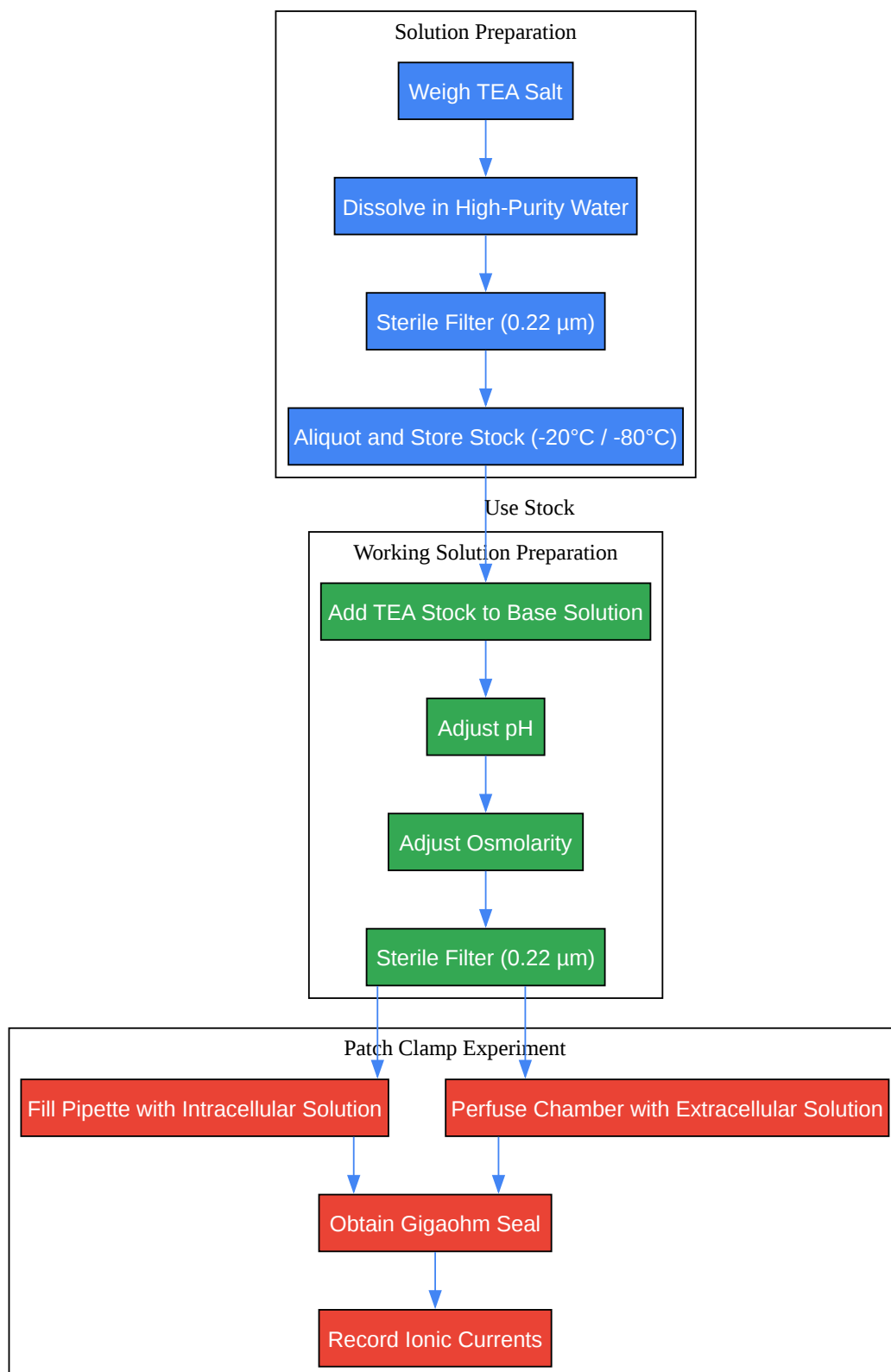
- Prepare Base Solution: Prepare the desired extracellular solution (e.g., artificial cerebrospinal fluid, aCSF) containing all components except TEA. A typical aCSF may contain (in mM): 126 NaCl, 3 KCl, 2  $\text{MgSO}_4$ , 2  $\text{CaCl}_2$ , 1.25  $\text{NaH}_2\text{PO}_4$ , 26.4  $\text{NaHCO}_3$ , and 10 glucose.[10]

- **Add TEA:** Add the required volume of the 1 M TEA stock solution to the extracellular solution to achieve the final desired working concentration (e.g., for a 10 mM final concentration, add 1 mL of 1 M TEA stock to 99 mL of base solution).
- **pH Adjustment:** Check the pH of the final solution and adjust to the desired physiological range (typically 7.2-7.4) using HCl or NaOH/KOH.[9]
- **Osmolarity Adjustment:** Measure the osmolarity of the solution. Adjust to be within the desired range (typically 300-310 mOsm for mammalian cells) by adding a small amount of the primary salt (e.g., NaCl) or high-purity water.[12]
- **Filtration and Storage:** Filter the final solution through a 0.22  $\mu$ m filter before use. This solution can typically be stored at 4°C for up to a week.

## Protocol 3: Preparation of Intracellular (Pipette) Solution with TEA

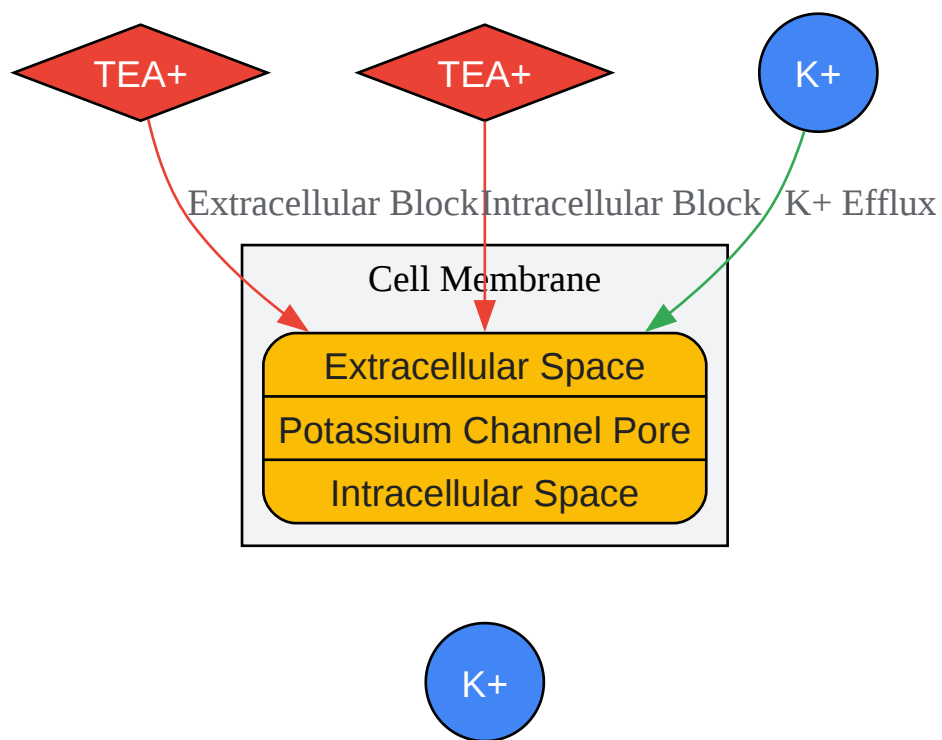
- **Prepare Base Solution:** Prepare the desired intracellular solution without TEA. A common K-gluconate based solution may contain (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES.[10] For voltage-clamp experiments where K<sup>+</sup> currents are to be blocked, a Cs<sup>+</sup>-based solution is often used.[8]
- **Add TEA:** Add the appropriate volume of the 1 M TEA stock solution to the intracellular solution to reach the final working concentration.
- **pH Adjustment:** Adjust the pH to the desired level (typically 7.2-7.3) using a suitable base (e.g., KOH for K<sup>+</sup>-based solutions, CsOH for Cs<sup>+</sup>-based solutions).[8][13]
- **Osmolarity Adjustment:** Measure the osmolarity. The intracellular solution should ideally be 10-20 mOsm lower than the extracellular solution to promote seal formation.[13][14] Adjust with the primary salt (e.g., K-gluconate) or high-purity water as needed.
- **Filtration and Storage:** Aliquot the solution into small volumes and store at -20°C or -80°C. [15] Before use, thaw an aliquot and filter it through a 0.22  $\mu$ m syringe filter.[10] Add temperature-sensitive components like ATP and GTP to the aliquot on the day of the experiment.[8][15]

## Visualizations



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Caption: Experimental workflow for preparing and using TEA solutions in patch clamp electrophysiology.



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Caption: Mechanism of TEA blocking a voltage-gated potassium channel from either the extracellular or intracellular side.

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